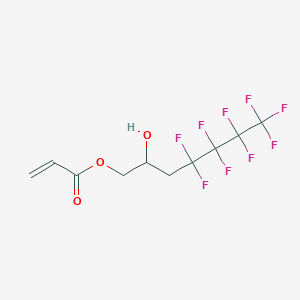

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Vue d'ensemble

Description

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including high chemical and thermal stability, low surface energy, and excellent film-forming abilities. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorobutyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction and solvents like tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.

Substitution: The hydroxyl group can participate in substitution reactions with other functional groups.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Esterification: Carboxylic acids or anhydrides are used with catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Polymers: Homopolymers and copolymers with enhanced properties.

Esters: Various esters depending on the carboxylic acid used in the reaction.

Applications De Recherche Scientifique

3-(Perfluorobutyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of advanced polymers with unique properties.

Biology: Utilized in the development of biocompatible materials for medical devices.

Medicine: Employed in drug delivery systems due to its stability and compatibility.

Industry: Applied in the production of high-performance coatings and adhesives

Mécanisme D'action

The mechanism of action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate primarily involves its ability to form stable polymers and copolymers. The perfluorobutyl group imparts hydrophobic and oleophobic properties, while the acrylate group allows for polymerization. The hydroxyl group provides sites for further functionalization, making it versatile for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perfluorooctyl acrylate

- Perfluorodecyl acrylate

- Perfluorobutyl methacrylate

Uniqueness

3-(Perfluorobutyl)-2-hydroxypropyl acrylate stands out due to its unique combination of a perfluorobutyl group and a hydroxyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functionalization .

Activité Biologique

3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS No. 98573-25-2) is a fluorinated acrylate monomer recognized for its unique chemical properties, including high thermal stability, low surface energy, and excellent film-forming capabilities. These attributes make it valuable in various industrial applications, particularly in coatings, adhesives, and polymer production. However, its biological activity and potential health impacts require thorough investigation.

Chemical Structure and Properties

The compound features a perfluorobutyl group, which imparts hydrophobic characteristics, alongside a hydroxyl group that allows for further functionalization. The acrylate moiety facilitates polymerization through free radical mechanisms, leading to various polymeric forms with distinct properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉F₁₃O₃ |

| Molecular Weight | 392.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Low in water; soluble in organic solvents |

Toxicity and Irritation

Research indicates that this compound can cause irritation and corrosion to skin, eyes, and respiratory tracts upon exposure. This necessitates careful handling in laboratory and industrial settings to mitigate health risks associated with its use.

Potential Applications in Medicine

Despite its toxicity concerns, the compound's stability and compatibility with biological systems make it a candidate for biomedical applications:

- Drug Delivery Systems : Its ability to form stable polymers can be exploited for controlled drug release. Studies have indicated that similar acrylate derivatives can enhance the bioavailability of therapeutic agents while minimizing side effects .

- Biocompatible Materials : The compound may be utilized in developing biocompatible materials for medical devices due to its favorable chemical properties.

Injectable Hydrogels for Cancer Therapy

Recent research has explored the use of acrylate-based hydrogels in cancer therapy. For instance, injectable hydrogels incorporating similar acrylates have shown promise in delivering cytotoxic drugs effectively while maintaining low toxicity profiles in healthy tissues. These systems can extend the release profiles of drugs over time, enhancing therapeutic efficacy .

Dermal Permeation Studies

A study focusing on the dermal permeation of 2-hydroxypropyl acrylate—a structural analog—revealed insights into how modifications in concentration and skin hydration affect permeation rates. Such findings are crucial for understanding the transdermal delivery potential of this compound and its derivatives .

The biological activity of this compound is primarily attributed to its polymerization capabilities and the resultant structural properties of formed polymers. The perfluorinated segment contributes to unique interactions with biological membranes, potentially affecting cellular uptake mechanisms.

Propriétés

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXPRQMECEMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379704 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98573-25-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.